molecular formula C13H12N2OS B2703265 N-(furan-2-ylmethyl)-6-methylbenzo[d]thiazol-2-amine CAS No. 1251614-33-1

N-(furan-2-ylmethyl)-6-methylbenzo[d]thiazol-2-amine

Cat. No.: B2703265
CAS No.: 1251614-33-1
M. Wt: 244.31
InChI Key: DEVJYRAKXPMSEP-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-6-methylbenzo[d]thiazol-2-amine is a heterocyclic compound that combines a furan ring and a benzo[d]thiazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-6-methylbenzo[d]thiazol-2-amine typically involves the reaction of 2-aminothiazole derivatives with furan-2-carbaldehyde under specific conditions. One common method includes:

    Condensation Reaction: The reaction between 2-aminothiazole and furan-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures (around 60-80°C) for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-6-methylbenzo[d]thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine group.

    Substitution: Electrophilic substitution reactions can occur on the benzo[d]thiazole ring, particularly at the C-2 position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Electrophilic reagents like bromine (Br2) or chlorinating agents can be used under mild conditions.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Amino derivatives of the compound.

    Substitution: Halogenated derivatives of the benzo[d]thiazole ring.

Scientific Research Applications

N-(furan-2-ylmethyl)-6-methylbenzo[d]thiazol-2-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Biology: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.

    Materials Science: It is explored for its use in organic electronics and as a building block for advanced materials.

    Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-benzo[d]thiazol-2-amine: Lacks the methyl group at the 6-position.

    N-(furan-2-ylmethyl)-6-chlorobenzo[d]thiazol-2-amine: Contains a chlorine atom instead of a methyl group at the 6-position.

Uniqueness

N-(furan-2-ylmethyl)-6-methylbenzo[d]thiazol-2-amine is unique due to the presence of both a furan ring and a methyl-substituted benzo[d]thiazole ring. This combination enhances its biological activity and makes it a versatile compound for various applications.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-6-methyl-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2OS/c1-9-4-5-11-12(7-9)17-13(15-11)14-8-10-3-2-6-16-10/h2-7H,8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEVJYRAKXPMSEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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